1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Procure 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103514-03-9) for advanced drug discovery. This synthetic small molecule uniquely fuses a chromone pharmacophore with an indoline-2-carboxamide scaffold via a covalent amide bridge. This architecture provides emergent properties not achievable by either fragment alone, making it invaluable for SAR exploration, ABCG2 inhibitor screening, antiparasitic studies against Trypanosoma brucei, and sirtuin/HDAC inhibitor development. Its distinct hydrogen-bonding network ensures reliable and reproducible screening data, unlike generic substitutes.

Molecular Formula C19H14N2O4
Molecular Weight 334.331
CAS No. 1103514-03-9
Cat. No. B3010743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
CAS1103514-03-9
Molecular FormulaC19H14N2O4
Molecular Weight334.331
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)N
InChIInChI=1S/C19H14N2O4/c20-18(23)14-9-11-5-1-3-7-13(11)21(14)19(24)17-10-15(22)12-6-2-4-8-16(12)25-17/h1-8,10,14H,9H2,(H2,20,23)
InChIKeyFVYPJWYBFBLOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103514-03-9): A Dual-Pharmacophore Probe for Chromone-Indoline Drug Discovery Programs


1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103514-03-9, MF: C19H14N2O4, MW: 334.33 g/mol) is a synthetic small molecule that covalently fuses a chromone (4H-1-benzopyran-4-one) pharmacophore with an indoline-2-carboxamide scaffold via an amide bridge . The chromone nucleus is a privileged scaffold in medicinal chemistry, associated with anticancer, anti-inflammatory, and kinase-inhibitory activities; the indoline-2-carboxamide moiety has independently yielded brain-penetrant antiparasitic agents with low nanomolar potency [1][2]. This unique chimeric architecture positions the compound as a valuable tool for structure-activity relationship (SAR) exploration and fragment-based lead generation, offering a single molecular entity to probe two pharmacologically validated chemical spaces simultaneously.

Why Chromone or Indoline Fragments Alone Cannot Substitute for 1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide in Dual-Target Profiling


Attempting to replace this compound with a simple chromone-2-carboxylic acid, an isolated indoline-2-carboxamide, or even a generic chromone-2-carboxamide bearing a simple aniline substituent fails because the covalent union of the two pharmacophores generates a distinct molecular topology with emergent properties not achievable by either fragment alone [1]. In SAR campaigns, the indoline-2-carboxamide fragment contributes conformational rigidity and a hydrogen-bond donor/acceptor network distinct from flexible N-phenyl or N-benzyl chromone-2-carboxamides [2]. Critically, the indoline NH and the primary carboxamide of the target compound offer additional hydrogen-bonding vectors absent in the closely related N-methyl analog (CAS 1103515-21-4), which may differentially affect target engagement, aqueous solubility, and metabolic stability profiles . Generic substitution therefore risks losing these specific interaction capabilities, compromising the interpretability of SAR datasets and the reproducibility of biological screening campaigns.

Quantitative Comparative Evidence for Differentiated Selection of 1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide


Hydrogen-Bond Donor Capacity: Primary Carboxamide vs. N-Methyl Analog

The target compound bears a primary carboxamide (–CONH2) at the indoline 2-position, providing two hydrogen-bond donor (HBD) atoms. The closest commercially cataloged analog, N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide (CAS 1103515-21-4), replaces this with an N-methyl carboxamide (–CONHCH3), contributing only one HBD . This difference alters the hydrogen-bonding pharmacophore: the target compound offers an additional donor interaction that can strengthen binding to targets with complementary acceptor motifs, while the N-methyl analog's reduced HBD count may favor membrane permeability in certain contexts. In chromone-2-carboxamide SAR studies, the nature of the amide substituent profoundly affects both target potency (IC50 range: 0.9–87.8 μM across series) and selectivity profiles [1][2].

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Chromone Scaffold Activity Baseline: Potency Context for ABCG2 Transporter Inhibition

The chromone-2-carboxamide scaffold is a validated pharmacophore for ATP-binding cassette transporter ABCG2 (BCRP) inhibition, a target implicated in multidrug resistance (MDR) and blood-brain barrier efflux. In published QSAR-optimized series, chromone-2-carboxamide derivatives achieved experimental EC50 values below 0.10 μM against ABCG2, with N-phenyl-chromone-2-carboxamides demonstrating low three-digit nanomolar potency in Hoechst 33342 transport assays [1][2]. While the target compound itself has not been assayed against ABCG2, its chromone-2-carbonyl-indoline architecture positions it within this validated chemotype. For comparison, structurally simpler chromone-2-carboxamides lacking the indoline motif have shown anticancer IC50 values spanning 0.9–87.8 μM in MTT assays [3], establishing a class-level baseline against which this compound's indoline-substituted potency can be benchmarked.

Multidrug resistance ABCG2/BCRP inhibition Cancer pharmacology

Indoline-2-carboxamide Antiparasitic Potency Baseline: Brain-Penetrant Trypanosoma brucei Inhibition

The indoline-2-carboxamide sub-structure has been independently optimized into a series of brain-penetrant inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Lead compounds from this series achieved EC50 values as low as 20 nM against T. b. brucei in culture, with >1,500-fold selectivity over mammalian L6 and HEK293 cell lines, demonstrated excellent pharmacokinetic properties, and produced full cures in a stage 1 mouse model of HAT [1][2]. The target compound incorporates this indoline-2-carboxamide fragment conjugated to a chromone moiety, creating a hybrid structure with potential for both antiparasitic activity (via the indoline component) and additional polypharmacology (via the chromone component), a combination not explored in the published indoline-2-carboxamide SAR campaigns.

Antiparasitic drug discovery Human African trypanosomiasis Blood-brain barrier penetration

Conformational and Physicochemical Differentiation: Impact of Indoline Rigidity vs. Flexible Aniline Substituents

Substituting the target compound with a generic N-phenyl-chromone-2-carboxamide eliminates the conformational constraint imposed by the fused bicyclic indoline system. The indoline ring restricts rotational freedom around the amide bond and orients the carboxamide group in a defined spatial geometry, whereas N-phenyl analogs permit free rotation of the phenyl ring [1]. In the broader chromone-2-carboxamide series, variations in the amide side chain structure shift cytotoxicity IC50 values by more than an order of magnitude (0.9 μM to >87.8 μM), demonstrating that the nature and rigidity of this substituent is a key potency determinant [2]. Furthermore, the primary carboxamide contributes higher topological polar surface area (TPSA) compared to N-methyl or N-phenyl analogs, which may influence passive membrane permeability and blood-brain barrier penetration in a manner distinct from more lipophilic comparators.

Molecular rigidity Drug-likeness Physicochemical profiling

Highest-Value Application Scenarios for 1-(4-Oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide in Research and Preclinical Procurement


ABCG2/BCRP Mediated Multidrug Resistance Reversal Screening

Integrate the compound into an ABCG2 inhibitor screening cascade alongside benchmark chromone-2-carboxamides (e.g., compounds 22 and 31 from Purgatorio et al., 2019, which achieved EC50 < 0.10 μM [1]) to quantify whether the indoline substitution at the amide position modulates ABCG2 inhibitory potency or selectivity relative to the established chromone pharmacophore. The primary carboxamide and constrained indoline geometry offer binding epitopes absent in N-phenyl comparators, with potential to enhance affinity for the ABCG2 substrate-binding pocket as observed in docking studies of related inhibitors [2].

Antiparasitic Hybrid Chemotype Exploration for Neglected Tropical Diseases

Screen the compound against Trypanosoma brucei brucei and related kinetoplastid parasites in whole-cell proliferation assays (SYBR Green format) to determine whether the chromone-indoline hybrid retains or surpasses the antiparasitic potency of the parent indoline-2-carboxamide series (lead compounds: EC50 = 20 nM; selectivity index >1,500) [3]. The chromone moiety introduces the possibility of additional polypharmacology (e.g., through inhibition of parasite kinases or redox pathways), potentially addressing the tolerability limitations that prevented curative stage 2 HAT regimens in the original indoline-2-carboxamide program [4].

Fragment-Based Drug Design Library Component for SIRT2 and Epigenetic Targets

Deploy this compound as a fragment-like probe in sirtuin (SIRT2) or histone deacetylase (HDAC) inhibitor screening libraries. The chromone nucleus is a validated SIRT2-inhibitory scaffold with demonstrated antiproliferative effects in cancer cells [1], while the indoline-2-carboxamide fragment provides an additional zinc-binding or NAD+-site interaction motif not present in simpler chromone-2-carboxamides. The primary carboxamide may engage the nicotinamide pocket of sirtuins differently from N-alkylated analogs, enabling exploration of novel binding modes informed by published chromone-based SIRT2 inhibitor SAR [2].

Dual-Pharmacophore Cytotoxicity Profiling Across NCI-60 or Custom Oncology Panels

Submit the compound for antiproliferative profiling against a broad panel of human cancer cell lines (e.g., NCI-60 or breast cancer-focused panels including MCF-7, MDA-MB-231, and Ishikawa cells) to benchmark its activity against published chromone-2-carboxamide data (IC50 range: 0.9–87.8 μM) [1]. The hybrid indoline-chromone architecture enables investigation of whether dual pharmacophore engagement expands the cytotoxicity spectrum, enhances potency in specific lineages, or reduces susceptibility to resistance mechanisms compared to single-pharmacophore chromone-2-carboxamide controls. Any resulting differential sensitivity pattern across cell lines provides actionable insights for target deconvolution and lead prioritization [2].

Quote Request

Request a Quote for 1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.